N-desmethyl-Doxylamine (succinate) (CAS 2731375-61-2) is the stable succinate salt of the primary metabolite of the first-generation antihistamine doxylamine . In physiological systems, doxylamine undergoes hepatic CYP450-mediated N-demethylation to yield this secondary amine, which accounts for approximately 20% of urinary excretion [1]. In industrial and analytical procurement, this compound is primarily utilized as a high-purity reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) pharmacokinetic tracking, forensic toxicology, and rigorous pharmaceutical impurity profiling. Its availability as a succinate salt ensures long-term stability (≥4 years at -20°C) and gravimetric reliability for stringent quality control workflows .
Substituting the parent compound (doxylamine) or the secondary metabolite (N,N-didesmethyldoxylamine) for N-desmethyl-Doxylamine is analytically invalid due to distinct mass-to-charge (m/z) ratios and differing retention times in chromatographic separations [1]. Furthermore, attempting to procure the free base form of N-desmethyldoxylamine (CAS 78868-03-8) introduces significant handling challenges; the free base presents as a viscous liquid, which severely compromises gravimetric precision during the preparation of standard solutions . Finally, for regulatory nitrosamine screening, the parent tertiary amine cannot substitute for this secondary amine, as only the latter serves as the direct reactive precursor to the highly scrutinized N-nitroso-N-desmethyl-doxylamine impurity required for ANDA and DMF filings [2].
The physical form of an analytical standard dictates the precision of stock solution preparation. N-desmethyl-Doxylamine (succinate) is formulated as a stable, crystalline solid powder, whereas the corresponding free base (CAS 78868-03-8) typically presents as a liquid at room temperature . The solid succinate salt allows for highly accurate microbalance weighing, eliminating the transfer losses, meniscus reading errors, and environmental degradation risks associated with handling viscous liquid amines .
| Evidence Dimension | Physical state at standard temperature and pressure (STP) |
| Target Compound Data | Stable solid (powder) |
| Comparator Or Baseline | N-desmethyldoxylamine free base (Liquid) |
| Quantified Difference | Solid vs. Liquid phase, enabling standard analytical weighing protocols without liquid-transfer variance. |
| Conditions | Room temperature handling for analytical stock solution preparation |
Procuring the solid succinate salt ensures reproducible, error-free gravimetric preparation of calibration curves, which is critical for ISO-certified and GMP-compliant analytical laboratories.
In therapeutic drug monitoring and pharmacokinetic studies, the parent drug and its metabolites must be distinctly quantified. N-desmethyl-Doxylamine yields a distinct protonated precursor ion at m/z 257 [M+H]+, compared to the parent doxylamine at m/z 271 [M+H]+ and the didesmethyl metabolite at m/z 243 [M+H]+ [1]. This 14 Da mass shift guarantees zero isobaric interference during multiple reaction monitoring (MRM) methods [2].
| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) |
| Target Compound Data | m/z 257 [M+H]+ |
| Comparator Or Baseline | Doxylamine parent drug (m/z 271 [M+H]+) |
| Quantified Difference | 14 Da mass reduction corresponding to the loss of one N-methyl group. |
| Conditions | Electrospray ionization (ESI) positive mode in LC-MS/MS |
Using the exact desmethyl reference standard is mandatory to calibrate MS detectors for the specific quantification of this major urinary metabolite without parent-drug cross-talk.
Regulatory agencies strictly mandate the monitoring of N-nitrosamine impurities in pharmaceutical products. As a secondary amine, N-desmethyldoxylamine is the direct, highly reactive precursor to N-nitroso-N-desmethyl-doxylamine [1]. In contrast, the parent doxylamine is a tertiary amine and exhibits orders of magnitude lower direct reactivity toward nitrosating agents, requiring prior dealkylation to form the same impurity [2].
| Evidence Dimension | Amine classification and nitrosation pathway |
| Target Compound Data | Secondary amine (direct 1:1 nitrosation precursor) |
| Comparator Or Baseline | Doxylamine (Tertiary amine, indirect/low-yield nitrosation) |
| Quantified Difference | Direct primary vulnerability to nitrosating agents vs. indirect/trace vulnerability. |
| Conditions | Forced degradation and API stability testing environments |
Procurement of this specific secondary amine standard is essential for pharmaceutical manufacturers to accurately spike, simulate, and validate N-nitrosamine formation pathways for ANDA and DMF regulatory submissions.
Because it provides the exact m/z 257 precursor ion, N-desmethyl-Doxylamine (succinate) is the required reference standard for bioanalytical laboratories quantifying the metabolic clearance of doxylamine in human plasma and urine [1]. It enables the construction of accurate calibration curves for the ~20% fraction of the drug eliminated via this pathway.
In response to stringent FDA and EMA regulations regarding nitrosamines, this compound is utilized as a critical secondary amine precursor in forced degradation studies [2]. Quality control labs procure it to validate analytical methods for detecting N-nitroso-N-desmethyl-doxylamine in commercial doxylamine API batches.
The robust solid-state stability of the succinate salt makes it ideal for preparing long-lasting stock solutions used in forensic screening and environmental wastewater monitoring . Detecting this specific metabolite confirms human consumption and metabolism of doxylamine, distinguishing it from un-metabolized environmental dumping of the parent drug.